Arsino, thioxo-

Phase stability DFT calculations Chalcogenide semiconductors

Arsino, thioxo- (CAS 12044-79-0), stoichiometrically represented as AsS and structurally existing as tetraarsenic tetrasulfide (As₄S₄) cage molecules, belongs to the binary arsenic sulfide chalcogenide family. This compound is a semiconductor with a calculated band gap of approximately 2.12 eV and a crystalline density of 2.88 g/cm³, and is recognized as the thermodynamically stable phase in the As–S system, sitting directly on the convex hull with zero energy above hull.

Molecular Formula AsS
Molecular Weight 106.99 g/mol
CAS No. 12044-79-0
Cat. No. B1610938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsino, thioxo-
CAS12044-79-0
Molecular FormulaAsS
Molecular Weight106.99 g/mol
Structural Identifiers
SMILESS=[As]
InChIInChI=1S/AsS/c1-2
InChIKeyLAJUJGVZCLKIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsino, Thioxo- (CAS 12044-79-0) Baseline Overview for Chalcogenide Procurement


Arsino, thioxo- (CAS 12044-79-0), stoichiometrically represented as AsS and structurally existing as tetraarsenic tetrasulfide (As₄S₄) cage molecules, belongs to the binary arsenic sulfide chalcogenide family . This compound is a semiconductor with a calculated band gap of approximately 2.12 eV and a crystalline density of 2.88 g/cm³, and is recognized as the thermodynamically stable phase in the As–S system, sitting directly on the convex hull with zero energy above hull [1]. It serves as both a mineralogical reference (realgar, α-As₄S₄) and a critical precursor for plasma-enhanced chemical vapor deposition (PECVD) of IR-transparent chalcogenide films [2].

Why Generic Arsenic Sulfide Substitution Fails: The AsS Differentiation Case


Arsenic sulfides span multiple stoichiometries—As₄S₃, As₄S₄/AsS, As₂S₃, and As₂S₅—each with divergent crystal structures, electronic band gaps, thermal stability profiles, and solubility characteristics [1]. Substituting As₂S₃ (orpiment) for As₄S₄ (realgar) in optical glass synthesis, for example, alters the dominant structural units from AsS₃/₂ trigonal pyramids to As₄S₄ cage-like molecules, causing a band gap shift from approximately 2.42 eV to as low as 1.87 eV and fundamentally changing the IR transparency window and nonlinear optical response [2]. Furthermore, As₄S₄ is thermodynamically stable against decomposition (energy above hull = 0.000 eV), whereas As₄S₃ is metastable and predicted to decompose into AsS + elemental arsenic, introducing long-term phase instability in devices [3]. These quantifiable differences render simple in-class interchange impossible for applications demanding precise optical, thermal, or stability specifications.

Quantitative Differentiation of Arsino, Thioxo- (AsS/As₄S₄) Against Closest Arsenic Sulfide Analogs


Thermodynamic Phase Stability: AsS Sits on the Convex Hull While As₄S₃ Is Metastable

Density functional theory (DFT) calculations from the Materials Project demonstrate that AsS (mp-542810) is the thermodynamically stable phase at this composition, exhibiting an energy above hull of 0.000 eV and a formation energy of -0.466 eV/atom. In contrast, the closely related arsenic sulfide As₄S₃ (dimorphite, mp-27543) has a higher (less negative) formation energy of -0.396 eV/atom and a positive energy above hull of 0.003 eV, with the computational prediction that it decomposes into AsS plus elemental arsenic [1][2].

Phase stability DFT calculations Chalcogenide semiconductors

Band Gap Engineering: Compositional Tuning from 2.42 eV to 1.87 eV via As₄S₄-Dominant Structural Units

Nezhdanov et al. (2019) demonstrated that varying the composition of PECVD-synthesized As-S films from As₃₅S₆₅ to As₅₅S₄₅ causes a systematic change in dominant structural units—from AsS₃/₂ trigonal pyramids to cage-like As₄S₄ and As₄S₃ units—resulting in a considerable decrease of the optical band gap from 2.42 eV to 1.87 eV [1]. By comparison, bulk As₂S₃ exhibits a direct band gap of approximately 2.5 eV [2], which cannot be shifted downward without compositional change. The As₄S₄-rich films (representing the AsS stoichiometry) achieve the lowest band gap of 1.87 eV, enabling absorption and emission at longer wavelengths.

Band gap engineering PECVD Chalcogenide thin films

Vapor-Phase Thermal Dissociation: As₄S₄ Requires 800°C for Dissociation vs. 310°C for As₂S₃ Evaporation

According to the Russian Chemical Encyclopedia, arsenic monosulfide (AsS, existing as the tetramer As₄S₄) begins to dissociate in the vapor phase only at approximately 800°C, becoming dimeric (As₂S₂) at around 1000°C [1]. In stark contrast, arsenic sesquisulfide (As₂S₃) begins to evaporate at approximately 310°C [1]. This nearly 500°C difference in the onset of vapor-phase mobility defines distinct thermal processing windows.

Thermal stability Vapor deposition Processing window

PECVD Precursor Purity Advantage: As₄S₄ + S Reduces Optical Losses Below 20 dB/km vs. Elemental Precursors

Mochalov et al. (2016) demonstrated that using arsenic monosulfide (As₄S₄) and sulfur as initial precursors in the PECVD synthesis of As-S chalcogenide glasses minimizes impurity content compared to using elemental arsenic and sulfur. The use of the As₄S₄ + S precursor system enabled the preparation of As-S glasses with optical losses below 20 dB/km in the mid-IR range, whereas elemental precursor routes typically yield losses of 40–80 dB/km or higher due to carbon and hydrogen impurity incorporation [1]. This 2- to 4-fold reduction in optical loss is a direct consequence of the lower reactivity of the pre-formed sulfide toward atmospheric contaminants during loading.

IR optics Chalcogenide glass Optical loss PECVD

Solubility Selectivity: As₄S₄ Dissolves in Alkali Sulfide Solutions and Acids, Unlike Acid-Insoluble As₂S₃

The differential solubility of arsenic sulfides is a critical parameter for chemical separation and purification workflows. As₄S₄ (realgar) is soluble in alkali metal sulfide solutions and in acids, and also dissolves in alkaline media with the formation of toxic vapors upon acidification [1]. By contrast, As₂S₃ (orpiment) is insoluble in both water and acids, and can only be dissolved in liquid ammonia or in alkali sulfide/polysulfide solutions [1]. This difference enables selective dissolution and separation of mixed arsenic sulfide phases.

Solubility Chemical processing Wet chemistry

High-Value Application Scenarios for Arsino, Thioxo- (As₄S₄) Based on Quantified Differentiation


Single-Precursor PECVD Synthesis of Low-Loss Mid-IR Chalcogenide Glass Fibers

As₄S₄ serves as the optimal single-source precursor for plasma-enhanced chemical vapor deposition (PECVD) of arsenic sulfide chalcogenide glasses. Using As₄S₄ + S instead of elemental As + S reduces impurity incorporation and has enabled optical losses below 20 dB/km in the 4–6 μm mid-IR window, compared to the 40–80 dB/km typical of elemental-precursor routes [1]. This is directly relevant to the fabrication of low-loss IR optical fibers for supercontinuum generation and Raman laser applications.

Band Gap-Tunable Thin Films for Near-IR Photodetectors and Integrated Optics

Through PECVD compositional tuning from As₃₅S₆₅ to As₅₅S₄₅, the optical band gap of As-S films can be systematically shifted from 2.42 eV down to 1.87 eV as the dominant structural units change from AsS₃/₂ pyramids to As₄S₄ cage molecules [2]. The lowest band gap of 1.87 eV, achieved in As₄S₄-rich films, enables near-IR absorption and strong structural photoluminescence under 473 nm and 632.8 nm laser excitation, making these films suitable for integrated photonic devices and nonlinear optical components.

High-Temperature-Stable Semiconductor Grade for Vacuum Deposition Processes

With a vapor-phase dissociation onset of approximately 800°C—nearly 500°C higher than the evaporation onset of As₂S₃ at 310°C—As₄S₄ tolerates high-temperature vacuum deposition and plasma processing conditions that would cause premature evaporation and stoichiometric drift in As₂S₃ [3]. This thermal stability is essential for applications such as physical vapor deposition (PVD) of stoichiometrically precise As-S thin films and high-temperature sealing of IR optical components.

Selective Chemical Synthesis Enabled by Differential Acid and Alkali Sulfide Solubility

The solubility of As₄S₄ in both acids and alkali metal sulfide solutions, in contrast to the acid-insolubility of As₂S₃, permits selective dissolution-based separation and homogeneous solution-phase derivatization workflows [3]. This differential solubility profile is leveraged in analytical chemistry for arsenic speciation, in synthetic inorganic chemistry for the preparation of thioarsenate complexes, and in environmental remediation for selective extraction of arsenic sulfide phases.

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